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Compound of Interest

Compound Name: Triphenylphosphinechlorogold

Cat. No.: B15546755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a selection of

triphenylphosphinechlorogold(I) and related gold(I)-catalyzed cyclization reactions. These

reactions are powerful tools for the synthesis of complex carbocyclic and heterocyclic scaffolds,

which are of significant interest in medicinal chemistry and drug development. The protocols

outlined below are based on established literature procedures and are intended to serve as a

practical guide for researchers in the field.

Intramolecular Hydroamination of Alkynic
Sulfonamides
The gold-catalyzed intramolecular hydroamination of alkynes offers an efficient, atom-

economical route to nitrogen-containing heterocycles. This protocol focuses on the 7-exo-dig

cyclization of ω-alkynic N-alkyl-N-sulfonamides to synthesize substituted azepines, a structural

motif present in various biologically active compounds. While triphenylphosphinegold(I)

complexes can catalyze this transformation, the use of specialized phosphine ligands can

significantly enhance reaction efficiency.
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Entry

Substra
te (N-
Sulfona
mide)

Catalyst
System

Catalyst
Loading
(mol%)

Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1

N-(hept-

6-yn-1-

yl)-4-

methylbe

nzenesulf

onamide

[Au(NTf2

)(L1)]¹
0.5 CH2Cl2 25 18 82[1]

2

N-(hept-

6-yn-1-

yl)-4-

methylbe

nzenesulf

onamide

[Au(NTf2

)(PPh3)]
5.0 CH2Cl2 25 24+ 64[1]

3

N-(oct-7-

yn-1-

yl)-4-

methylbe

nzenesulf

onamide

[Au(NTf2

)(L1)]¹
0.5 CH2Cl2 25 24 75

4

N-(2-

(hept-6-

yn-1-

yl)phenyl

)-4-

methylbe

nzenesulf

onamide

[Au(NTf2

)(L1)]¹
0.5 CH2Cl2 25 3 91

¹L1 = a specialized triethynylphosphine ligand. Note the significantly lower yield with PPh3

even at higher catalyst loading and longer reaction time.[1]
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Experimental Protocol: General Procedure for
Intramolecular Hydroamination

Catalyst Preparation (in situ): In a dry Schlenk tube under an inert atmosphere (e.g., Argon

or Nitrogen), combine the gold(I)-phosphine complex (e.g., Au(PPh3)Cl) and a silver salt co-

catalyst (e.g., AgNTf2) if the chloride salt is used. Add the desired dry, degassed solvent

(e.g., CH2Cl2) and stir the mixture at room temperature for 10-15 minutes. The formation of

a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

Reaction Setup: In a separate dry flask, dissolve the alkynic sulfonamide substrate in the

reaction solvent.

Reaction Execution: Transfer the substrate solution to the flask containing the activated

catalyst via cannula.

Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of

the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).

Work-up: Upon completion, quench the reaction (e.g., with a drop of dimethyl sulfide). Filter

the reaction mixture through a short plug of silica gel, eluting with a suitable solvent (e.g.,

ethyl acetate).

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by

flash column chromatography on silica gel using an appropriate eluent system (e.g.,

hexane/ethyl acetate mixtures) to afford the desired cyclized product.

Experimental Workflow
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Caption: Workflow for Gold-Catalyzed Intramolecular Hydroamination.
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Cycloisomerization of 1,6-Enynes
The cycloisomerization of 1,6-enynes is a cornerstone of gold catalysis, enabling the rapid

construction of bicyclic frameworks. The reaction proceeds through the activation of the alkyne

by the cationic gold(I) catalyst, followed by nucleophilic attack of the tethered alkene. This

protocol describes a general procedure for the enantioselective [4+2] cycloaddition of 1,6-

enynes to form fused tricyclic compounds.
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1

Enyne

with

gemin
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di(met

hyl

ester)
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Chiral

P,N

Ligand

(L6)

AgSbF

6
1

Toluen

e
RT 2-24 99[2] 98[2]
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Enyne

with
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al-

di(ethy

l ester)

tether

Chiral

P,N
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AgSbF

6
1
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e
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3

Enyne

with

gemin

al-

diether

tether

Chiral

P,N

Ligand

(L6)

AgSbF

6
1

Toluen

e
RT 2-24 95[2] 96[2]

4

Stand

ard

malon

ate-

tethere

d 1,6-

enyne

PPh3
AgSbF

6
1

CH2Cl

2
RT <1 High N/A
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Experimental Protocol: General Procedure for 1,6-Enyne
Cycloisomerization

Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., Argon), add the 1,6-

enyne substrate, the gold(I)-phosphine complex (e.g., (PPh3)AuCl or a chiral ligand-AuCl

complex), and the silver salt co-catalyst (e.g., AgSbF6).

Solvent Addition: Add the appropriate dry, degassed solvent (e.g., Toluene or CH2Cl2) to

achieve the desired concentration (typically 0.1 M).[2]

Reaction Execution: Stir the reaction mixture at room temperature.

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

Work-up: Upon completion, add one drop of dimethyl sulfide to quench the catalyst.

Purification: Concentrate the resulting solution under reduced pressure and purify the crude

residue by preparative TLC or flash column chromatography (e.g., using hexane/ethyl

acetate mixtures) to yield the bicyclic product.[2]
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Caption: Workflow for Gold-Catalyzed 1,6-Enyne Cycloisomerization.
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The cycloisomerization of allenynes showcases the versatility of gold catalysis and highlights

how catalyst choice is critical. While standard triphenylphosphinechlorogold(I)/silver salt

systems are highly effective for enyne cycloisomerization, they can lead to complex mixtures

with more reactive substrates like 1,5-allenynes. In such cases, a less reactive catalyst may be

required to achieve a clean transformation.

Data Presentation

Entry
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(1,5-
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Catalyst
Catalyst
Loading
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Temp.
(°C)

Yield (%)

1

Diethyl 2-

allyl-2-

(prop-1-en-

1-

yl)malonat

e

(Ph3PAu)C

l / AgSbF6
1 CH2Cl2 RT

Complex

Mixture[3]

2

Diethyl 2-

allyl-2-

(prop-1-en-

1-

yl)malonat

e

[(Ph3PAu)3

O]BF4
1 CHCl3 60 88[3]

3

Substrate

with

tosylamide

tether

[(Ph3PAu)3

O]BF4
1 CHCl3 60 85[3]

4

Substrate

with

methyl-

substituted

allene

[(Ph3PAu)3

O]BF4
1 CHCl3 60 75[3]
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Experimental Protocol: General Procedure for 1,5-
Allenyne Cycloisomerization

Reaction Setup: In a suitable reaction vessel, dissolve the 1,5-allenyne substrate in the

specified solvent (e.g., chloroform).

Catalyst Addition: Add the tris(triphenylphosphinegold)oxonium tetrafluoroborate

([(Ph3PAu)3O]BF4) catalyst to the solution.

Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 60 °C) and

stir until the starting material is consumed.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate

under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to afford

the desired cross-conjugated triene product.

Logical Relationship Diagram
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Caption: Catalyst Selection Logic for 1,5-Allenyne Cycloisomerization.
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These protocols provide a foundation for employing triphenylphosphinechlorogold(I) and

related gold(I) catalysts in the synthesis of valuable molecular architectures. Researchers

should note that reaction optimization, including solvent, temperature, and catalyst loading,

may be necessary for substrates not listed. Always conduct reactions in a well-ventilated fume

hood and use appropriate personal protective equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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